3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
The synthesis of 3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid involves several steps. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets in the body. The sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid can be compared with other piperidine derivatives, such as:
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound has a similar piperidine ring structure but differs in its functional groups, leading to different chemical properties and applications.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Another piperidine derivative with distinct functional groups, used in different research and industrial applications.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-[1-(2-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-5-2-3-7-14(12)21(19,20)16-10-4-6-13(11-16)8-9-15(17)18/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZYNQYWJHJZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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